N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine - 1189942-18-4

N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

Catalog Number: EVT-2939225
CAS Number: 1189942-18-4
Molecular Formula: C21H19BrFN3O
Molecular Weight: 428.305
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, also known as CYM-53093 or BTRX-335140, is a synthetic compound developed as a potent and selective kappa opioid receptor (KOR) antagonist. [ [] ] In scientific research, it serves as a valuable tool to investigate the role of KORs in various physiological and pathological processes.

Mechanism of Action

N-(4-Bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine acts as a selective antagonist at KORs. [ [] ] Antagonists bind to receptors but do not activate them; instead, they block the binding and effects of agonists. By antagonizing KORs, this compound inhibits the downstream signaling pathways typically activated by endogenous KOR agonists like dynorphin.

Applications
  • KOR Antagonist: Its primary application is as a potent and selective KOR antagonist, enabling researchers to block KOR activity and study the downstream consequences. [ [] ] This has implications for understanding KOR involvement in:
    • Pain Modulation: KORs are involved in pain pathways, and antagonists like CYM-53093 can help elucidate their specific roles. [ [] ]
    • Mood Disorders: Research suggests a link between KORs and mood disorders like depression and anxiety. [ [] ] CYM-53093's antagonist properties allow researchers to explore this connection further.
    • Drug Abuse: KORs are implicated in the rewarding effects of drugs of abuse. [ [] ] CYM-53093's ability to block KORs makes it a potential tool for studying addiction mechanisms.

3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate

  • Compound Description: This compound is a benzisoxazole derivative containing a piperidine ring substituted at the 4-position with a 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl group. The crystal structure of this compound has been reported [].

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

  • Compound Description: These compounds represent a series of Biginelli dihydropyrimidines featuring a piperidine ring attached to a phenyl ring at the 4-position. The phenyl ring is further substituted with a carboxamide group at the 1-position. The biological activity of these compounds has been investigated [].

3-((6-Bromoquinolin-4-yl)amino)phenol (12)

  • Compound Description: This compound is a quinoline derivative with a bromine atom at the 6-position and a 3-hydroxyphenyl group attached to the amino group at the 4-position. This compound has shown activity against Dengue virus infection [].

6-Bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine (50)

  • Compound Description: This compound is another quinoline derivative with a bromine atom at the 6-position. It features a 5-fluoro-1H-indazol-6-yl group attached to the amino group at the 4-position. This compound has demonstrated inhibitory activity against Dengue virus and Venezuelan Equine Encephalitis virus [].

6-((6-Bromoquinolin-4-yl)amino)isoindolin-1-one (52)

  • Compound Description: This quinoline-based compound features a bromine substituent at the 6-position and an isoindolin-1-one group attached to the amino group at the 4-position. It has shown promising activity against Dengue virus and Venezuelan Equine Encephalitis virus [].

Substituted piperidin-4-ols

  • Compound Description: This broad category encompasses various piperidine derivatives with a hydroxyl group at the 4-position. A novel synthetic approach for generating these compounds has been reported, highlighting their significance in medicinal chemistry [].

1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

  • Compound Description: This compound is a potent and selective kappa opioid receptor (KOR) antagonist with favorable pharmacological properties. It features a fluoroquinoline core, a piperidine ring, and a tetrahydropyran substituent [].

8. (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) * Compound Description: This compound is a novel dopamine D3 receptor (D3R) antagonist with potential for treating opioid and cocaine use disorders. It exhibits a favorable safety profile, lacking adverse cardiovascular effects seen with other D3R antagonists []. * Relevance: While R-VK4-40 does not share the core fluoroquinoline structure with N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, it is relevant as both compounds highlight the exploration of different chemical scaffolds for targeting specific receptors involved in neurological disorders.

9. (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) * Compound Description: This is another novel, highly selective dopamine D3 receptor (D3R) antagonist, structurally related to R-VK4-40, that displays a favorable safety profile and potential for treating opioid and cocaine use disorders [].* Relevance: Similar to R-VK4-40, despite lacking the fluoroquinoline core of N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, this compound emphasizes the development of diverse chemical structures targeting neurological pathways relevant to addiction and reward.

10. 2-(4-[4-(3-Chloro-2-fluoro[U-14C]-phenylamino)-7-methoxy-quinazolin-6-yloxy]-piperidin-1-yl)-N-methyl-acetamide difumarate ([14C]-AZD8931)* Compound Description: AZD8931 is an orally active inhibitor of EGFR, HER2, and HER3 signaling. Its metabolic disposition has been studied in rats, dogs, and humans []. * Relevance: This compound shares a fluoro-phenylamino-quinazoline core with N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, emphasizing the significance of this structure in developing kinase inhibitors. Both compounds also contain a piperidine ring.

3-Methoxy-7-(piperidin-1-yl)-5H-indeno[2,1-b]phenanthren-8(6H)-one

  • Compound Description: This compound is a highly functionalized fluorenone synthesized through an intramolecular cyclization reaction. It exhibits solvent-dependent photophysical properties and has been tested for antiviral activity against HIV-1 [].

13. 1-(3-chlorophenyl)-3,3-bis(pyridine-2-yl)urea (CID2876053) * Compound Description: This compound is a known ligand with affinity for specific PMM2 mutants, particularly the D65Y mutation, in the context of phosphomannomutase 2-congenital disorder of glycosylation (PMM2-CDG) []. * Relevance: Although structurally distinct from N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, this compound's role as a ligand for PMM2 mutants highlights the importance of identifying compounds with specific binding affinities for targeted therapeutic interventions.

14. 6-chloro-4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)-1H-quinolin-2-one (CHEMBL1491007) * Compound Description: Identified through a structure-based virtual screening approach, this compound demonstrated high binding affinity for specific PMM2 mutants, specifically I132N and I132T, involved in PMM2-CDG []. * Relevance: Despite its different structure compared to N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, this compound's interaction with PMM2 emphasizes the potential of structure-based drug design in developing targeted therapies for genetic disorders.

15. 5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]-N-(piperidin-4-ylmethyl)pyridin-2-amine (CHEMBL3653029)* Compound Description: This compound, identified through a virtual screening approach, exhibited strong binding affinity for the F183S mutant of PMM2, suggesting its potential as a lead compound for PMM2-CDG treatment [].* Relevance: Although CHEMBL3653029 does not share structural similarities with N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, its role as a potential lead compound for PMM2-CDG highlights the importance of computationally driven drug discovery for identifying novel therapeutic candidates.

N-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylamino methyl]piperidine (F13640)

  • Compound Description: F13640 is a selective 5-HT1A receptor agonist. Its binding affinity to the mutant 5-hydroxytryptamine1A receptor (5-HT1A-D116A) is significantly reduced compared to the wild-type receptor [].

3-chloro-4-fluorophenyl-(4-fluorophenyl-4-{[(5-methyl-6 methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (F13714)

  • Compound Description: F13714 is another selective 5-HT1A receptor agonist. Similar to F13640, its affinity for the 5-HT1A-D116A mutant receptor is significantly diminished [].

2-[5-[3-(4-Methylsulfonylamino)benzyl-1,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine (L694247)

  • Compound Description: L694247 is a selective 5-HT1A receptor agonist that exhibits reduced binding affinity to the 5-HT1A-D116A mutant receptor compared to the wild-type receptor [].

(-)-4-(Dipropylamino)-1,3,4,5-tetrahydrobenz[c,d]indole-6-carboxamide (LY228,729)

  • Compound Description: LY228,729 is a compound that interacts with the 5-HT1A receptor. Unlike many other 5-HT1A ligands, its binding affinity is minimally affected by the D116A mutation in the receptor [].

1-[2-(4-Fluorobenzoylamino)ethyl]-4-(7-methoxynaphtyl)piperazine (S14506)

  • Compound Description: S14506 is a compound that interacts with the 5-HT1A receptor. Its binding affinity is only slightly affected by the D116A mutation in the receptor, indicating that Asp116 might not play a significant role in its binding [].

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY100,635)

  • Compound Description: WAY100,635 is a compound that can bind to both the wild-type 5-HT1A receptor and the 5-HT1A-D116A mutant receptor. It exhibits partial agonist activity at the mutant receptor [].

22. R(+)-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzapine (SKF81297)* Compound Description: SKF81297 is a D1 receptor agonist that, unlike apomorphine, did not induce penile erection in rats [].* Relevance: This finding, in contrast to the pro-erectile effects of apomorphine, further strengthens the hypothesis that apomorphine's effect is not solely mediated by D1 receptor activation but involves other dopaminergic pathways.

R-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine (PNU-95666E)

  • Compound Description: PNU-95666E is a D2 receptor agonist that did not significantly induce penile erection in the rat model [].

25. (4-phenylpiperazinyl)-methyl]benzamide (PD168077) * Compound Description: PD168077 is a selective D4 receptor agonist that successfully induced penile erections in rats when administered either systemically or directly into the brain [].* Relevance: This result provides strong evidence for the involvement of D4 receptors in mediating penile erections.

References:[1] https://www.semanticscholar.org/paper/be98ba838edd020bebafd65ba08caa00b23369e1 [] https://www.semanticscholar.org/paper/4c62f76bf6a4d627026cdf3c4a8f588088a299ab[3] https://www.semanticscholar.org/paper/723082c93d1fd06207ac8ed16e6d90a44f286f87[4] https://www.semanticscholar.org/paper/d2d2a990c0f14e1f00b0988ce5831a5b781aba9c[5] https://www.semanticscholar.org/paper/8f3d59e5ba01034301e70e0040ce07ad162f03c3[6] https://www.semanticscholar.org/paper/73e1ae86f777957a185fbc80a0778e5a87bfeeae[7] https://www.semanticscholar.org/paper/f450f8069d157572c2a442dd09877e752830bf18[8] https://www.semanticscholar.org/paper/8c58d424a432cdcf798cd3a1b86db32bbcab0a38[9] https://www.semanticscholar.org/paper/4c73fe1c6fd8eb3ade5a11427048476ff602bd07[10] https://www.semanticscholar.org/paper/cb64ba435fe059af4f4345b5231610bbb77b5f61[11] https://www.semanticscholar.org/paper/ecff648393f7cd66ce4bba1be62258d76f9fc97f[12] https://www.semanticscholar.org/paper/da085c7bfd59debddb48aebc8cf632322336d864

Properties

CAS Number

1189942-18-4

Product Name

N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

IUPAC Name

[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone

Molecular Formula

C21H19BrFN3O

Molecular Weight

428.305

InChI

InChI=1S/C21H19BrFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25)

InChI Key

KDUDDSQTDBBCQL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.